molecular formula C11H17N3O B12629145 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea CAS No. 918813-16-8

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea

Cat. No.: B12629145
CAS No.: 918813-16-8
M. Wt: 207.27 g/mol
InChI Key: WPFOTNNMXAJSTN-UHFFFAOYSA-N
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Description

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea is an organic compound that features a phenyl ring substituted with an aminomethyl group, and a urea moiety substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea can be achieved through a multi-step process. One common method involves the reaction of 3-(aminomethyl)benzylamine with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenylurea
  • 1-Ethyl-3-methylurea
  • 3-(3-(Aminomethyl)phenyl)-1-methylurea

Uniqueness

3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea is unique due to the combination of its aminomethyl-substituted phenyl ring and the ethyl and methyl substitutions on the urea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

918813-16-8

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]-1-ethyl-1-methylurea

InChI

InChI=1S/C11H17N3O/c1-3-14(2)11(15)13-10-6-4-5-9(7-10)8-12/h4-7H,3,8,12H2,1-2H3,(H,13,15)

InChI Key

WPFOTNNMXAJSTN-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)NC1=CC=CC(=C1)CN

Origin of Product

United States

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